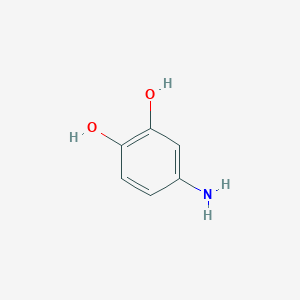

4-aminobenzene-1,2-diol

概要

説明

4-Aminobenzene-1,2-diol (CAS 51-61-6) is a dihydroxylated aromatic amine with the molecular formula C₆H₇NO₂ and a molecular weight of 153.18 g/mol. It is structurally characterized by two hydroxyl groups at the 1,2-positions and an amino group at the 4-position of the benzene ring. This compound is a known by-product of acetaminophen degradation via advanced oxidation processes (AOPs) and is classified as environmentally harmful under the Globally Harmonized System (GHS), with acute toxicity (LC₅₀) to aquatic organisms in the range of 10–100 mg/L .

準備方法

Synthetic Routes and Reaction Conditions: 4-aminobenzene-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 4-nitrocatechol. The process typically includes the following steps:

Nitration of Catechol: Catechol is nitrated to form 4-nitrocatechol.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Raw Material Preparation: Catechol is used as the starting material.

Nitration and Reduction: The nitration of catechol followed by reduction to produce this compound.

Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation due to its electron-rich aromatic system. Key pathways include:

Quinone Formation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/alkaline media.

-

Products : 4-Aminobenzoquinone derivatives (via two-electron oxidation).

-

Mechanism : Sequential deprotonation of hydroxyl groups followed by electron transfer, forming a conjugated quinone structure .

Oxidative Coupling

-

Reagents/Conditions : Oxygen or metal catalysts (e.g., Cu²⁺).

-

Products : Dimeric or polymeric structures via C–C or C–O bond formation .

Reduction Reactions

The amino group facilitates reduction under specific conditions:

Nitro Group Reduction

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or zinc (Zn) in acidic media.

-

Application : Synthesizing this compound from 4-nitrocatechol precursors .

Reductive Amination

-

Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) with aldehydes/ketones.

-

Products : Secondary or tertiary amines via Schiff base intermediates .

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring’s ortho/para positions:

Halogenation

-

Reagents/Conditions : Bromine (Br₂) or chlorine (Cl₂) in acetic acid.

Sulfonation

-

Reagents/Conditions : Sulfur trioxide (SO₃) or fuming sulfuric acid.

-

Products : Sulfonated derivatives with enhanced water solubility .

Complexation and Coordination Chemistry

The compound acts as a polydentate ligand:

Metal Complexation

-

Metals : Fe³⁺, Cu²⁺, or Al³⁺.

-

Products : Stable chelates with applications in catalysis or material science .

Comparative Reactivity

This compound exhibits distinct behavior compared to analogs:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Catechol | Two -OH groups | Lacks amino group; less nucleophilic |

| 4-Methylcatechol | -OH, -CH₃ | Steric hindrance reduces substitution rates |

| 4-Nitrocatechol | -OH, -NO₂ | Electron-withdrawing nitro group deactivates ring |

Mechanistic Insights

科学的研究の応用

Chemistry

4-Aminobenzene-1,2-diol serves as a crucial building block in organic synthesis. It is used to prepare various chemical intermediates and can undergo several reactions:

- Oxidation : Produces quinones.

- Reduction : Yields amines.

- Substitution : Forms halogenated or sulfonated derivatives.

These reactions are pivotal for synthesizing more complex organic molecules and studying biochemical pathways .

Biology

The compound has been investigated for its potential biological activities:

- Enzyme Interactions : It can interact with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing the production of prostaglandins. This suggests potential anti-inflammatory properties .

- Cell Proliferation : Studies indicate that this compound may inhibit the growth of certain cancer cell lines while sparing normal cells. This anti-proliferative effect warrants further investigation into its potential as an anti-cancer agent .

Medicine

Research is ongoing to explore the therapeutic applications of this compound:

- Anti-inflammatory Applications : Due to its COX-2 inhibitory effects, it may serve as a candidate for developing anti-inflammatory drugs .

- Potential Therapeutic Roles : The compound's interactions with various molecular targets make it a subject of interest for further pharmacological studies .

Case Study 1: Inhibition of COX-2

A study demonstrated that this compound effectively inhibited COX-2 activity in vitro. This inhibition led to reduced levels of inflammatory mediators in cell cultures treated with the compound. Further exploration into its pharmacokinetics and toxicity profiles is necessary to assess its viability for clinical use .

Case Study 2: Anti-Cancer Properties

In another investigation involving various cancer cell lines, treatment with this compound resulted in significant reductions in cell proliferation rates compared to untreated controls. These findings suggest that the compound may have selective cytotoxic effects on malignant cells while preserving normal cellular function .

作用機序

The mechanism of action of 4-aminobenzene-1,2-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The compound can act as a ligand, binding to metal ions and forming complexes that are useful in catalysis and other applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

The biological, chemical, and physical properties of benzene-1,2-diol derivatives are highly dependent on substituent groups. Below is a detailed comparison of 4-aminobenzene-1,2-diol with key analogs:

Structural and Functional Group Variations

Toxicity and Environmental Impact

Physicochemical Properties

Key Research Findings

Environmental Impact: this compound and its methyl derivative are persistent in AOP systems, necessitating advanced remediation strategies .

Antioxidant Synergy : Bulky substituents (e.g., tert-butyl) enhance antioxidant efficacy by stabilizing free radicals via steric effects .

Therapeutic Synergy : HPIMBD and TIMBD reduce tamoxifen resistance in breast cancer by modulating autophagy and ERα pathways .

生物活性

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol or parabenzoquinone, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in microbiology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₆H₇NO₂

- Molecular Weight : 125.13 g/mol

- CAS Number : 13047-04-6

The structure of this compound features both amino and hydroxyl groups, which facilitate hydrogen bonding and influence its reactivity and biological interactions .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogenic bacteria. For instance, a study demonstrated that the compound exhibited significant bactericidal activity against Xanthomonas species, with minimum inhibitory concentrations (MICs) ranging from 333.75 to 1335 μmol/L .

In Vitro Antibacterial Efficacy

The following table summarizes the antibacterial activity of this compound against specific bacterial strains:

| Bacterial Strain | MIC (μmol/L) | Inhibition Rate (%) at 1000 μmol/L |

|---|---|---|

| Xanthomonas campestris | 500 | 99.58 |

| Xanthomonas oryzae | 250 | 72.28 |

| Pectobacterium carotovorum | 500 | 95.23 |

The compound was found to inhibit biofilm formation significantly and disrupt cell membrane integrity, leading to increased permeability and cell death .

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Membrane Disruption : The compound increases membrane permeability, leading to the leakage of cellular contents.

- Biofilm Inhibition : It prevents the formation of biofilms, which are critical for bacterial survival and pathogenicity.

- Cell Motility Reduction : Studies indicate that treatment with the compound reduces bacterial motility, further limiting infection spread .

Study on Antimicrobial Efficacy

In a controlled experiment, various concentrations of this compound were tested against Xanthomonas oryzae. The results showed:

- At 1000 μmol/L , inhibition rates reached up to 99.58% .

- At 500 μmol/L , the compound completely inhibited growth in multiple trials.

These findings suggest that even at lower concentrations, the compound retains significant antibacterial activity .

Toxicological Considerations

While exploring its therapeutic potential, it is crucial to consider the toxicological profile of this compound. Research indicates that its interaction with gamma-glutamyl transpeptidase (GGTP) may activate toxic pathways associated with related compounds like 4-Aminocatechol. Understanding these mechanisms is vital for assessing safety in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and synthesis methods for 4-aminobenzene-1,2-diol?

- Answer: this compound (CAS: 4956-56-3) is a white crystalline solid with a molecular weight of 125.13 g/mol. It is water- and alcohol-soluble, making it suitable for aqueous-phase experiments. Synthesis typically involves reacting catechol derivatives with amine precursors under controlled pH and temperature conditions. For example, amination of 1,2-dihydroxybenzene (catechol) via nucleophilic substitution or catalytic methods can yield the target compound. Experimental protocols should prioritize inert atmospheres to prevent oxidation of the diol and amine groups .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Answer: Fourier-transform infrared (FTIR) spectroscopy is critical for identifying hydroxyl (-OH) and amine (-NH2) functional groups. For vicinal diols like this compound, intramolecular hydrogen bonding between adjacent -OH groups produces distinct O-H stretching vibrations in the 3200–3600 cm⁻¹ range. Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves positional isomerism and confirms substitution patterns. Advanced methods like high-resolution mass spectrometry (HRMS) or X-ray crystallography (if single crystals are obtainable) provide structural validation .

Q. What are the primary applications of this compound in biochemical research?

- Answer: The compound serves as a biochemical reagent in molecular biology, particularly as a chromogenic substrate in enzymatic assays (e.g., peroxidase or polyphenol oxidase studies). Its redox-active aromatic diol structure also makes it a precursor for synthesizing catecholamine analogs or metal-chelating agents. Researchers should note its instability under oxidative conditions, requiring antioxidants (e.g., ascorbic acid) in experimental buffers .

Advanced Research Questions

Q. What computational methods are used to predict the environmental degradation pathways of this compound?

- Answer: Density functional theory (DFT) calculations model degradation mechanisms, such as hydroxyl radical (•OH) attack or photolytic cleavage. For example, the C4-amino group directs electrophilic substitution, forming intermediates like quinones or nitro derivatives. Computational workflows (e.g., Gaussian or ORCA) simulate reaction kinetics and thermodynamics, validated against experimental LC-MS/MS data. Researchers must account for solvent effects (e.g., aqueous vs. organic media) and pH-dependent speciation .

Q. How does the genotoxic potential of this compound compare to related diols, and what methodologies assess this risk?

- Answer: While direct data on this compound are limited, structurally similar benzene-1,2-diol derivatives exhibit genotoxicity via DNA adduct formation. Standardized assays include:

- In vitro : Ames test (bacterial reverse mutation), micronucleus assay (mammalian cells).

- In vivo : Rodent comet assay (DNA strand breaks), OECD 489 guidelines.

Cross-species extrapolation requires caution, as metabolic activation (e.g., cytochrome P450) may alter toxicity profiles. Threshold of Toxicological Concern (TTC) frameworks help prioritize risk assessments for low-exposure scenarios .

Q. What enzymatic systems interact with this compound derivatives, and how are these interactions studied?

- Answer: Flavin-dependent oxidoreductases (e.g., CtFDO from Chaetomium thermophilum) catalyze hydroxylation or deamination of aromatic diols. Activity assays monitor substrate depletion via UV-Vis (e.g., absorbance at 280 nm for catechol derivatives) or HPLC. Crystallographic fragment screening identifies binding modes, while site-directed mutagenesis probes active-site residues (e.g., His/Glu pairs). Researchers should optimize reaction conditions (pH 7–8, 25–37°C) to mimic physiological environments .

Q. What analytical challenges exist in detecting this compound in complex environmental matrices, and how can they be addressed?

- Answer: Co-eluting phenolic contaminants in wastewater complicate detection. Solutions include:

- Sample prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide).

- Detection : Electrochemical sensors (e.g., boron-doped diamond electrodes) for enhanced selectivity.

Method validation requires spike-recovery tests (≥80% recovery) and limits of detection (LOD) ≤ 1 ppb .

Q. What are the oxidative reaction mechanisms of this compound under varying pH conditions?

- Answer: Under acidic conditions (pH < 3), chromic acid (CrVI) oxidizes the diol to hydroxylated quinones via ester intermediate formation. At neutral pH, Fenton reactions (Fe²⁺/H₂O₂) generate hydroxyl radicals, leading to C-N bond cleavage and glyoxylic acid derivatives. Advanced oxidation processes (AOPs) like UV/H₂O₂ require pH 5–7 for optimal •OH yield. Researchers should monitor by-products (e.g., 4-nitrophenol) using GC-MS or IC-MS to avoid false positives .

特性

IUPAC Name |

4-aminobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHUXRBROABJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156569 | |

| Record name | 4-Aminocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13047-04-6 | |

| Record name | 4-Aminocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13047-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013047046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。